N-[3-(aminomethyl)phenyl]pyridine-3-carboxamide
Description
N-[3-(Aminomethyl)phenyl]pyridine-3-carboxamide is a pyridine-based carboxamide derivative characterized by a pyridine ring substituted at the 3-position with a carboxamide group and a 3-(aminomethyl)phenyl moiety. Its aminomethyl group may enhance solubility and interaction with biological targets compared to non-polar substituents .
Properties
Molecular Formula |
C13H13N3O |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
N-[3-(aminomethyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H13N3O/c14-8-10-3-1-5-12(7-10)16-13(17)11-4-2-6-15-9-11/h1-7,9H,8,14H2,(H,16,17) |
InChI Key |
VDVWTXYIYATUAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CN=CC=C2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(aminomethyl)phenyl]pyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-cyanopyridine and 3-aminomethylbenzene.
Catalytic Hydrogenation: The 3-cyanopyridine undergoes catalytic hydrogenation in the presence of a Raney nickel catalyst to form 3-aminomethylpyridine.
Amidation Reaction: The 3-aminomethylpyridine is then reacted with 3-aminomethylbenzene in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-(aminomethyl)phenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the aminomethyl group.
Scientific Research Applications
N-[3-(aminomethyl)phenyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(aminomethyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Features and Substituent Variations
Key structural analogs differ in substituents on the phenyl ring, heterocyclic core, and appended functional groups:
Key Observations :
- Lipophilicity vs. In contrast, the aminomethyl group in the target compound may improve aqueous solubility .
Physicochemical Properties
- Solubility : The hydrochloride salt form of the adamantyl derivative () demonstrates how salt formation can address solubility challenges inherent to bulky substituents . The target compound’s free amine may offer intrinsic solubility advantages.
- Metabolic Stability: Fluorinated analogs (e.g., A.3.32, ) resist oxidative metabolism, whereas the aminomethyl group in the target compound could be susceptible to enzymatic modification .
Biological Activity
N-[3-(aminomethyl)phenyl]pyridine-3-carboxamide, also known as a kinase inhibitor, has garnered attention in pharmacological research due to its significant biological activity. This article explores its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been identified as a potential kinase inhibitor , which plays a crucial role in regulating various cellular processes including cell growth, differentiation, and metabolism. The compound's ability to modulate these pathways is particularly relevant in the context of cancer and neurodegenerative diseases .
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits notable effects on several biological targets:
- Enzyme Inhibition : The compound has shown promise in inhibiting specific kinases involved in disease progression, particularly in oncology .
- Cytotoxicity : Preliminary studies indicate that it may exhibit cytotoxic effects against various cancer cell lines, although specific IC50 values need further investigation .
- Antiviral Activity : There are indications that similar compounds within the pyridine carboxamide class have antiviral properties, specifically against viruses like dengue and Zika .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| N-[4-(aminomethyl)phenyl]pyridine-2-carboxamide | Similar aminomethyl and pyridine structures | Different position of functional groups affecting activity |
| N-[3-(dimethylamino)phenyl]pyridine-4-carboxamide | Contains dimethylamino instead of aminomethyl | Potentially different pharmacological profiles |
| 5-(2-amino-4-methylphenyl)pyridine-3-carboxamide | Shares carboxamide and pyridine core | Variation in side chain may influence selectivity |
The distinct arrangement of functional groups in this compound contributes to its unique biological activities compared to these similar compounds .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:
- Kinase Inhibition Studies : Research has demonstrated that compounds structurally related to this compound can effectively inhibit kinases involved in tumor growth. For instance, some derivatives have shown IC50 values in the low micromolar range against various cancer cell lines .
- Antiviral Activity : A study highlighted that pyridine carboxamides exhibit significant antiviral activity against dengue virus, with effective concentrations reported around 7.1 µM for related compounds . This suggests a potential pathway for developing antiviral therapies based on structural modifications of this compound.
Q & A
How can researchers optimize the synthesis of N-[3-(aminomethyl)phenyl]pyridine-3-carboxamide to improve yield and purity?
Answer: Synthesis optimization often involves evaluating reaction conditions (e.g., solvent selection, temperature, catalyst use). For carboxamide derivatives, coupling reagents like EDCI or HATU can enhance amide bond formation efficiency. Parallel purification techniques, such as preparative HPLC or recrystallization, improve purity. Evidence from related compounds suggests that protecting the aminomethyl group during synthesis prevents side reactions .
What techniques are recommended for determining the crystal structure of this compound?
Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving crystal structures. Preceding steps include growing high-quality crystals via vapor diffusion or slow evaporation. Complementary methods like powder XRD and solid-state NMR validate phase purity and molecular packing. Refer to structural studies of analogous thiazolidinone-carboxamides for protocol guidance .
What in vitro assays are suitable for assessing the inhibitory activity of this compound against complex II enzymes?
Answer: Mitochondrial complex II (succinate dehydrogenase) inhibition can be evaluated via spectrophotometric assays measuring reduced DCIP absorbance at 600 nm. Use isolated enzyme preparations or cell-based assays with inhibitors like boscalid as positive controls. Structure-activity relationship (SAR) studies should compare substitutions at the phenyl and pyridine moieties .
How can metabolic stability studies be designed to identify the primary degradation pathways of this compound?
Answer: Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Phase I metabolites (oxidations, hydrolyses) and Phase II conjugates (glucuronidation) should be tracked. Comparative studies with deuterated analogs or CYP enzyme inhibitors (e.g., ketoconazole) clarify metabolic hotspots. A related carboxamide, DPC 423, exhibited novel pathways involving sulfonation and thiazole ring cleavage .
When conflicting data arise regarding the compound’s efficacy in different assays, what strategies can confirm its mechanism of action?
Answer: Resolve contradictions by:
- Target engagement assays (e.g., thermal shift assays, SPR).
- Genetic knockdown (siRNA/CRISPR) of putative targets.
- Orthogonal assays (e.g., enzymatic vs. cell-based). For example, if complex II inhibition is disputed, compare IC50 values across isolated enzymes and whole-cell respirometry .
What experimental models are used to evaluate the pesticidal potential of pyridine-3-carboxamide derivatives?
Answer: Screen in pest-specific models (e.g., Plutella xylostella larvae for insecticides). Use foliar application assays to assess contact toxicity and systemic uptake. Mode-of-action studies may include electrophysiology (e.g., neuronal ion channel disruption) or RNA-seq to identify differentially expressed genes. Patent data highlight activity against fungal pathogens via complex II inhibition .
What methodologies are employed to develop and characterize crystalline forms of carboxamide derivatives for enhanced stability?
Answer: Polymorph screening via solvent crystallization under varied conditions (temperature, anti-solvent addition). Characterize forms using DSC (melting points), TGA (thermal stability), and dynamic vapor sorption (hygroscopicity). Patent EP69117 details crystallization of a related compound using ethanol/water mixtures, yielding forms with improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
